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Compound of Interest

Compound Name: 4-Bromophenetole

Cat. No.: B047170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
Bromophenetole (CAS No: 588-96-5), a key intermediate in organic synthesis and drug

development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with

the necessary information for the accurate identification, characterization, and quality control of

this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Bromophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Bromophenetole provides detailed information about the chemical

environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals

corresponding to the aromatic protons and the ethyl group.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.33 Doublet 2H Ar-H (ortho to -Br)

~6.75 Doublet 2H
Ar-H (ortho to -

OCH₂CH₃)

~3.97 Quartet 2H -OCH₂CH₃

~1.39 Triplet 3H -OCH₂CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from spectra recorded at 90 MHz

and 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of 4-Bromophenetole. Due to the

molecule's symmetry, four signals are observed for the aromatic carbons and two for the ethyl

group.

Chemical Shift (δ) ppm Assignment

~158 C-O (aromatic)

~132 C-H (aromatic, ortho to -Br)

~116 C-H (aromatic, ortho to -OCH₂CH₃)

~113 C-Br (aromatic)

~64 -OCH₂CH₃

~15 -OCH₂CH₃

Solvent: CDCl₃. Data is based on typical chemical shifts for substituted aromatic ethers.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromophenetole highlights the presence of its key functional groups

through characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium-Strong
Aliphatic C-H stretch (-CH₂, -

CH₃)

1600-1585 Medium Aromatic C=C stretch

1500-1400 Medium Aromatic C=C stretch

1240 Strong Aryl-O (asymmetric) stretch

1040 Strong Aryl-O (symmetric) stretch

825 Strong
para-disubstituted C-H bend

(out-of-plane)

~520 Weak C-Br stretch

Sample preparation: Liquid film or KBr pellet.[2][3]

Mass Spectrometry (MS)
The mass spectrum of 4-Bromophenetole provides information about its molecular weight and

fragmentation pattern, confirming its elemental composition. A characteristic feature is the

presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of

bromine (⁷⁹Br and ⁸¹Br).[4]
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m/z Relative Intensity Assignment

202 ~98%
[M+2]⁺ molecular ion (with

⁸¹Br)

200 100% [M]⁺ molecular ion (with ⁷⁹Br)

174 High [M - C₂H₄]⁺ (Loss of ethylene)

172 High [M - C₂H₄]⁺ (Loss of ethylene)

145/143 Moderate [M - C₂H₄ - CO]⁺

93 Moderate [C₆H₅O]⁺

65 Moderate [C₅H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of 4-
Bromophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 4-Bromophenetole in about 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 300-500 MHz NMR Spectrometer.

Parameters:
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Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

¹³C NMR Spectroscopy:

Instrument: 75-125 MHz NMR Spectrometer.

Parameters:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Acquisition time: 1-2 seconds

Proton decoupling: Broadband decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR crystal.

Place a small drop of liquid 4-Bromophenetole directly onto the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after the

measurement.
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Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:

Sample Introduction: Introduce a small amount of 4-Bromophenetole into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromophenetole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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